7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile
Description
Properties
IUPAC Name |
7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUKQWMSZPCWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1C#N)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Cyclohexylidene Cyanoacetic Acid Alkyl Ester
Cyclohexanone undergoes condensation with alkyl cyanoacetate (e.g., ethyl cyanoacetate) in the presence of a base, typically piperidine or ammonium acetate, to yield cyclohexylidene cyanoacetic acid alkyl ester. This step establishes the α,β-unsaturated ester framework necessary for subsequent cyclization.
Reaction Conditions:
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Solvent: Ethanol or acetic acid
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Temperature: Reflux (80–100°C)
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Time: 2–4 hours
Sulfur-Mediated Cyclization
The cyclohexylidene ester is treated with elemental sulfur to form the tetrahydrobenzo[b]thiophene core. Sulfur acts as both a cyclizing agent and a sulfur donor, facilitating the formation of the thiophene ring.
Key Parameters:
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Molar Ratio: 1:1 (ester to sulfur)
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Temperature: 40–80°C
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Time: 3–6 hours
This step generates the 7-oxo group directly from the ketone moiety of cyclohexanone, while the cyano group at position 4 originates from the alkyl cyanoacetate.
Alternative Pathways and Modifications
Solid-Phase Combinatorial Synthesis
The patent literature describes a combinatorial chemistry approach for synthesizing tetrahydrobenzo[b]thiophene derivatives. By immobilizing one reactant on a solid support (e.g., Wang resin), libraries of analogs can be generated through sequential:
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Cyclohexanone-cyanoacetate condensation
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Sulfur-mediated cyclization
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Post-cyclization functionalization (e.g., ester hydrolysis, amidation).
Advantages:
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High throughput screening of derivatives
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Simplified purification via filtration
Functional Group Interconversions
While the target compound retains the 4-cyano and 7-oxo substituents, intermediate derivatives allow further modifications:
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Esterification: Reacting the ester intermediate with alcohols or amines.
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Oxidation/Reduction: Adjusting the oxidation state of the keto group (e.g., converting 7-oxo to 7-hydroxy using NaBH4).
Mechanistic Insights
Role of Sulfur in Cyclization
Sulfur facilitates a [4+2] cycloaddition-like mechanism, where the α,β-unsaturated ester reacts with S8 to form the thiophene ring. Computational studies suggest a radical-mediated pathway, with sulfur radicals initiating bond formation between the cyclohexenyl and cyanoacetate moieties.
Stereochemical Considerations
The bicyclic system adopts a half-chair conformation, with the cyano group at position 4 occupying an axial orientation to minimize steric hindrance. This spatial arrangement is critical for the compound’s reactivity in downstream applications.
Optimization Strategies
Temperature Control
Yields improve significantly when the cyclization step is conducted at 60–70°C, balancing reaction rate and byproduct formation. Higher temperatures (>80°C) promote decomposition, while lower temperatures (<40°C) result in incomplete cyclization.
Solvent Selection
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Polar Protic Solvents (e.g., Acetic Acid): Enhance sulfur solubility but may protonate the cyano group, reducing reactivity.
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Aprotic Solvents (e.g., Toluene): Minimize side reactions but require longer reaction times.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with retention times of 8.2–8.5 minutes.
Challenges and Limitations
Byproduct Formation
Common impurities include:
Scalability Issues
Large-scale reactions face challenges in sulfur removal. Post-synthesis purification often requires column chromatography or recrystallization from ethanol/water mixtures.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile and its derivatives is their anticancer properties. Research indicates that compounds based on the tetrahydrobenzo[b]thiophene scaffold exhibit a wide range of cytotoxic activities against various cancer cell lines:
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives have shown high cytotoxicity against breast adenocarcinoma (MCF-7), central nervous system cancer (SF-268), and non-small cell lung cancer (NCI-H460) with IC50 values significantly lower than standard drugs like doxorubicin .
- Case Study : A study conducted by Anwer et al. (2023) evaluated a series of thiophene derivatives for their antiproliferative activity against various cancer types. One compound demonstrated an IC50 value of 8.48 µM against hepatocellular carcinoma (HEPG-2), indicating its potential as a lead compound for further development .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Specifically, derivatives of tetrahydrobenzo[b]thiophene have been investigated for their efficacy against mycobacterial infections, including tuberculosis:
- Research Findings : According to patent literature, these derivatives are effective against Mycobacterium tuberculosis and other mycobacteria-induced infections, which are notoriously difficult to treat due to their unique biology and resistance mechanisms .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects:
- Mechanism : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. The structure allows for modulation of inflammatory mediators .
Analgesic Properties
Recent studies have also highlighted the analgesic potential of this compound:
- Experimental Evidence : In animal models, certain derivatives demonstrated analgesic effects that exceeded those of conventional analgesics like metamizole. This suggests a potential role in pain management therapies .
Pharmacological Profile Overview
The pharmacological profile of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis; effective against various cancer cell lines (e.g., MCF-7, SF-268) |
| Antimicrobial | Effective against Mycobacterium tuberculosis; potential for treating mycobacterial infections |
| Anti-inflammatory | Modulates inflammatory pathways; potential for chronic inflammation treatment |
| Analgesic | Exhibits pain-relieving properties superior to conventional analgesics |
Mechanism of Action
The exact mechanism of action of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile depends on its specific application. For instance, in cancer research, derivatives of this compound have been shown to inhibit key enzymes involved in cancer cell metabolism, such as PDK1 and LDHA . These enzymes play a crucial role in the reprogramming of glucose metabolism in cancer cells, and their inhibition can lead to reduced tumor growth and proliferation.
Comparison with Similar Compounds
Structural Analogues with Different Heterocycles
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid () replaces the sulfur atom in the thiophene ring with oxygen. Key differences include:
- Electronic Effects : The sulfur atom in thiophene has a larger atomic radius and lower electronegativity compared to oxygen in furan, leading to enhanced π-electron delocalization and stability in thiophene derivatives.
- Reactivity : The furan analog’s oxygen increases susceptibility to electrophilic substitution but reduces thermal stability compared to sulfur-containing analogs.
- Safety Profile : The furan derivative is classified as corrosive (Risk Phrase 34), whereas sulfur-containing compounds like 7-oxo-tetrahydrobenzo[b]thiophenes may exhibit milder hazards, though specific data are unavailable .
Table 1: Comparison of Heterocyclic Analogs
Substituent Variations in Tetrahydrobenzo[b]thiophene Derivatives
- 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (): Features a nitroanilino group at position 2 instead of the oxo group. Exhibits anti-inflammatory and analgesic activities, suggesting that electron-withdrawing groups (e.g., nitro, cyano) enhance bioactivity .
- Urea Derivatives (): Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea incorporate hydrazone and benzoyl urea groups. These substituents likely improve solubility and hydrogen-bonding capacity, which are critical for receptor interactions .
Table 2: Substituent Impact on Bioactivity
Ring Puckering and Conformational Analysis
The tetrahydrobenzo[b]thiophene ring adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates (). Puckering amplitude and phase angles influence:
- Molecular Interactions : Enhanced puckering may improve binding to hydrophobic pockets in biological targets.
Biological Activity
7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile is a compound belonging to the class of tetrahydrobenzo[b]thiophenes. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C10H8N2OS
- Molecular Weight : 204.25 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for synthesis and characterization.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Here are the key findings:
Antibacterial Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antibacterial properties. For instance:
- Inhibition of Mycobacteria : Compounds related to this structure have shown effectiveness against mycobacterial infections, including tuberculosis. A study highlighted that tetrahydrobenzo[b]thiophene derivatives were effective against Mycobacterium tuberculosis, suggesting their potential use in treating mycobacterial diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds:
- Cell Line Studies : Compounds structurally similar to this compound demonstrated antiproliferative effects against various human tumor cell lines with IC50 values in the nanomolar range . The mechanism often involves the modulation of specific cellular pathways that lead to apoptosis in cancer cells.
Antioxidant Activity
The antioxidant capacity of tetrahydrobenzo[b]thiophene derivatives has been evaluated using methods such as the phosphomolybdenum assay:
- Total Antioxidant Capacity (TAC) : Some derivatives showed antioxidant potency comparable to ascorbic acid, indicating their potential as therapeutic agents for oxidative stress-related diseases .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
Q & A
Q. What are the most efficient synthetic routes for 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile and its derivatives?
The compound is typically synthesized via multicomponent reactions involving cyclohexane-1,3-dione, thiobarbituric acid, and nitrile-containing precursors. For example:
- Cyclocondensation : Cyclohexane-1,3-dione reacts with thiourea or cyanothioacetamide in 1,4-dioxane under reflux with triethylamine as a catalyst, yielding the core benzo[b]thiophene scaffold .
- Functionalization : Substituents (e.g., aryl groups, ester/carbonitrile moieties) are introduced via nucleophilic substitution or condensation. For instance, reaction with p-toluidine or 4-methoxyaniline in ethanol produces derivatives with yields ranging from 65% to 75% .
- Key parameters : Solvent choice (1,4-dioxane vs. ethanol) impacts crystal formation and purity. Recrystallization from ethanol or 1,4-dioxane is critical for isolating high-purity products .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of the bicyclic structure, bond angles, and substituent positions. For example, X-ray analysis of a methyl-substituted derivative confirmed the tetrahydrobenzo[b]thiophene core and carbonitrile orientation .
- Spectroscopic methods :
- NMR : NMR shows characteristic signals for the NH group (~6.5 ppm) and aromatic protons (7.2–8.1 ppm). NMR confirms the carbonyl (C=O, ~165 ppm) and carbonitrile (C≡N, ~115 ppm) groups .
- IR : Strong absorption bands at ~2200 cm (C≡N) and ~1650 cm (C=O) are diagnostic .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization : Ethanol or 1,4-dioxane are preferred for isolating crystalline products with minimal impurities. For example, derivatives like 17c and 17e were obtained as orange/yellow crystals with >98% purity using ethanol .
- Column chromatography : Required for non-crystalline derivatives (e.g., ester-containing analogs) using silica gel and ethyl acetate/hexane eluents .
Advanced Research Questions
Q. How can substituents influence the compound’s electronic properties and reactivity?
- Electron-withdrawing groups (EWGs) : Carbonitrile and ester groups increase electrophilicity at the 4-position, enhancing reactivity in nucleophilic substitutions .
- Aryl substituents : Para-methoxy or p-tolyl groups stabilize the scaffold via resonance effects, as evidenced by higher melting points (e.g., 203–206°C for 17d vs. 177–179°C for 17c) .
- Steric effects : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce reaction yields due to hindered access to reactive sites .
Q. How should researchers address contradictions in spectral or crystallographic data across studies?
- Case example : Discrepancies in melting points or NMR shifts between batches may arise from polymorphic forms or solvent-dependent crystallization. Cross-validate using:
- DSC/TGA : To detect polymorph transitions or decomposition .
- Variable-temperature NMR : To assess dynamic effects (e.g., NH proton exchange) .
- Mitigation : Standardize reaction conditions (solvent, temperature) and report detailed crystallization protocols .
Q. What strategies are effective for studying biological activity in related spiro or fused-ring derivatives?
- Spiro compounds : Derivatives like spiro[benzo[b]thiophene-6,2′-benzofuran] (e.g., compound 4a) are synthesized via cycloaddition with chlorinated benzofuran precursors. These compounds are screened for antitumor activity using MTT assays .
- SAR studies : Modify substituents (e.g., chloro, methoxy) to correlate electronic properties with bioactivity. For example, 7′-chloro derivatives show enhanced cytotoxicity due to improved membrane permeability .
Q. How can computational methods enhance understanding of reaction mechanisms?
- DFT calculations : Model transition states and intermediates for key steps (e.g., cyclocondensation). For instance, calculate activation energies for thiourea-mediated ring closure to optimize catalyst selection .
- Molecular docking : Predict binding affinities of derivatives (e.g., carboxamide analogs) to biological targets like kinase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
